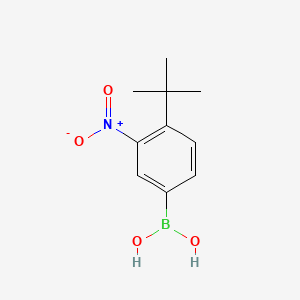
1-Benzyl-1,3-benzodiazole-5-carboxylic acid
Vue d'ensemble
Description
“1-Benzyl-1,3-benzodiazole-5-carboxylic acid” is an organic compound with the molecular weight of 252.27 . It is also known by its IUPAC name "1-benzyl-1H-benzimidazole-5-carboxylic acid" .
Molecular Structure Analysis
The InChI code for “1-Benzyl-1,3-benzodiazole-5-carboxylic acid” is 1S/C15H12N2O2/c18-15(19)12-6-7-14-13(8-12)16-10-17(14)9-11-4-2-1-3-5-11/h1-8,10H,9H2,(H,18,19) . This code represents the molecular structure of the compound.
Physical And Chemical Properties Analysis
“1-Benzyl-1,3-benzodiazole-5-carboxylic acid” is a powder at room temperature .
Applications De Recherche Scientifique
Functionalization Reactions
Functionalization reactions involving similar benzodiazole derivatives have been explored for the synthesis of novel compounds. For instance, the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and its acid chloride with 2,3-Diaminopyridine have been studied, yielding compounds with potential for further chemical applications (Yıldırım et al., 2005). These types of reactions can highlight the versatility of benzodiazole derivatives in synthesizing novel molecules with specific functions.
Homologation of Carboxylic Acids
The homologation process, a method to extend the carbon chain of carboxylic acids, is relevant to modifying compounds like 1-Benzyl-1,3-benzodiazole-5-carboxylic acid. A study demonstrated the conversion of carboxylic acids into homologated acids or esters using 1-(trimethylsilylmethyl)benzotriazole, showcasing a safe alternative to the Arndt–Eistert reaction (Katritzky et al., 2001). Such techniques could be applied to modify and enhance the properties of 1-Benzyl-1,3-benzodiazole-5-carboxylic acid for specific research applications.
Coordination Compounds and Polymers
Research on coordination compounds and polymers based on carboxylic acids with nitrogen-containing heterocycles, like benzodiazoles, has been reported. These studies explore the synthesis, structures, and properties of such compounds, which could inform the development of materials or sensors utilizing 1-Benzyl-1,3-benzodiazole-5-carboxylic acid (Xia et al., 2013). The findings suggest potential applications in materials science, highlighting the structural diversity and utility of benzodiazole derivatives.
Supramolecular Chemistry
Benzodiazole derivatives have been utilized in the study of supramolecular architectures through hydrogen bonding and other non-covalent interactions. Such studies contribute to the understanding of molecular recognition and assembly processes, which are fundamental in designing molecular sensors, catalysts, and drug delivery systems (Krawczyk et al., 2005). These insights could be applied to research involving 1-Benzyl-1,3-benzodiazole-5-carboxylic acid, exploring its potential in forming supramolecular complexes.
Safety and Hazards
The safety information for “1-Benzyl-1,3-benzodiazole-5-carboxylic acid” indicates that it has the following hazard statements: H315, H319, H335 . These codes represent specific hazards associated with the compound. For example, H315 means it causes skin irritation, H319 means it causes serious eye irritation, and H335 means it may cause respiratory irritation .
Propriétés
IUPAC Name |
1-benzylbenzimidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c18-15(19)12-6-7-14-13(8-12)16-10-17(14)9-11-4-2-1-3-5-11/h1-8,10H,9H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFKLENWRJKDSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C2C=CC(=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-1,3-benzodiazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-sulphonyl chloride](/img/structure/B1438511.png)

![4-{[(6,8-Dimethyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-1-yl)carbonyl]amino}benzoic acid](/img/structure/B1438513.png)
![Methyl 3-methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate](/img/structure/B1438514.png)

![2-Amino-N-[2-(5-methoxy-1H-indol-3-YL)ethyl]-acetamide hydrochloride](/img/structure/B1438519.png)


amine](/img/structure/B1438524.png)
![2-[(2,6-Dichlorophenyl)thio]quinoline-4-carboxylic acid](/img/structure/B1438525.png)

